4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide
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Overview
Description
4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a dimethylaminoacetyl group and a sulfonamide group, making it a versatile molecule for chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the acylation of piperazine derivatives with dimethylaminoacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium azide or halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: A catalyst in acylation reactions.
N,N-dimethylacetamide: A solvent and reagent in organic synthesis.
Sulfanilamide: An antimicrobial agent.
Uniqueness
4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for further study.
Properties
IUPAC Name |
4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O3S/c1-10(2)12-19(17,18)15-7-5-14(6-8-15)11(16)9-13(3)4/h10,12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECLDCLFWUSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCN(CC1)C(=O)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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